![molecular formula C13H8F2O3 B13442907 [1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy- CAS No. 1258635-47-0](/img/structure/B13442907.png)
[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- is a biphenyl derivative that features a carboxylic acid group at the 3-position, two fluorine atoms at the 2’ and 4’ positions, and a hydroxyl group at the 2-position. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- typically involves the functionalization of biphenyl derivatives. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids is widely used to form biphenyl structures.
Electrophilic Substitution:
Industrial Production Methods
Industrial production methods for biphenyl derivatives often involve large-scale coupling reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity .
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
[1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- has various applications in scientific research:
作用机制
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 2’,4’-difluoro-2-hydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-3-carboxylic acid: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties.
2’,4’-Difluoro-1,1’-biphenyl: Lacks the carboxylic acid and hydroxyl groups, affecting its reactivity and applications.
属性
CAS 编号 |
1258635-47-0 |
|---|---|
分子式 |
C13H8F2O3 |
分子量 |
250.20 g/mol |
IUPAC 名称 |
3-(2,4-difluorophenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-7-4-5-8(11(15)6-7)9-2-1-3-10(12(9)16)13(17)18/h1-6,16H,(H,17,18) |
InChI 键 |
GOAWZJPRUDKMRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


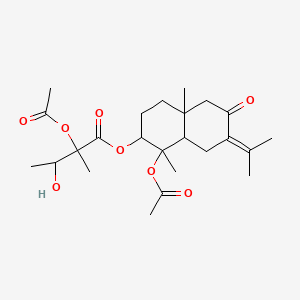
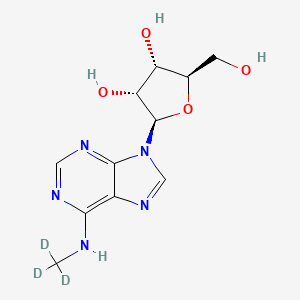

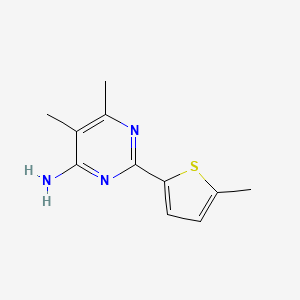
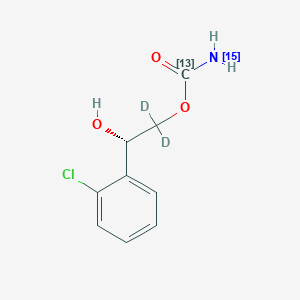
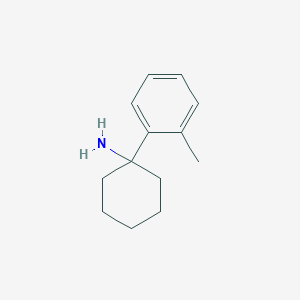
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
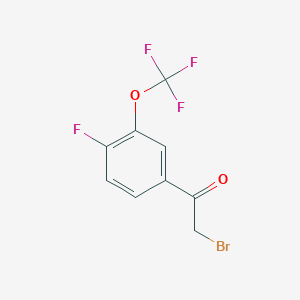
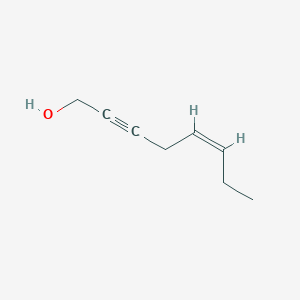
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)

